molecular formula C10H15NO B3376811 (6-Tert-butylpyridin-3-yl)methanol CAS No. 1241911-41-0

(6-Tert-butylpyridin-3-yl)methanol

Cat. No. B3376811
M. Wt: 165.23 g/mol
InChI Key: RPUJAWBFTVIVNK-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

6-tert-Butylnicotinaldehyde (363.0 mg, 2.22 mmol) was dissolved in EtOH (20 ml). NaBH4 (193.5 mg, 5.12 mmol) was added. The mixture was stirred at r.t. for 1.0 h. The solvent was removed under reduced pressure. The residue was suspended in aqueous Na2CO3 and the product extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated yielding 311.5 mg the title compound as a colourless oil (85%).
Quantity
363 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
193.5 mg
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CCO>[C:1]([C:5]1[N:6]=[CH:7][C:8]([CH2:9][OH:10])=[CH:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
363 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
193.5 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 311.5 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.